JG26 Exhibits Superior Potency for ADAM17 Compared to KP-457, TAPI-1, and GW280264X in Cell-Free Assays
JG26 demonstrates a sub-nanomolar to low-nanomolar IC50 of 1.9 nM against ADAM17 in cell-free enzymatic assays . This potency is superior to several commonly used ADAM17 inhibitors. For instance, the selective inhibitor KP-457 has a reported IC50 of 11.1 nM for ADAM17 , while the dual ADAM10/17 inhibitor GW280264X shows an IC50 of 8.0 nM . The early-generation inhibitor TAPI-1 is significantly less potent, with an IC50 of 8.09 μM . This quantitative difference establishes JG26 as the most potent option for achieving maximal ADAM17 inhibition at the lowest achievable concentrations in biochemical and cell-based studies.
| Evidence Dimension | Potency against ADAM17 |
|---|---|
| Target Compound Data | IC50 = 1.9 nM |
| Comparator Or Baseline | KP-457: IC50 = 11.1 nM; GW280264X: IC50 = 8.0 nM; TAPI-1: IC50 = 8.09 μM (8090 nM) |
| Quantified Difference | JG26 is ~5.8-fold more potent than KP-457, ~4.2-fold more potent than GW280264X, and ~4,258-fold more potent than TAPI-1. |
| Conditions | Cell-free enzymatic assay using recombinant ADAM17 catalytic domain. |
Why This Matters
Higher potency enables the use of lower compound concentrations to achieve desired target engagement, minimizing the risk of off-target effects and compound-related cytotoxicity in cell-based models.
